Bienvenue dans la boutique en ligne BenchChem!

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

FABP4/5 inhibition thiophene regioisomer SAR metabolic disease

This oxalamide probe features a unique pharmacophore topology—3-thienyl regioisomer, ortho-methylthio substituent, and free secondary alcohol (3 HBDs)—that cannot be replicated by any off-the-shelf analog. Minor structural modifications (2-thienyl vs. 3-thienyl, SMe vs. OMe/Halo) in this chemical series have demonstrated >10-fold potency shifts in FABP4/5 assays. Procuring generic oxalamides or differently substituted thiophenylamides as drop-in replacements jeopardizes assay reproducibility and SAR continuity. Essential for benchmarking experimental logD, kinetic solubility, and PAMPA permeability in oxalamide library profiling.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 1251563-75-3
Cat. No. B2431346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS1251563-75-3
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)O
InChIInChI=1S/C15H16N2O3S2/c1-21-13-5-3-2-4-11(13)17-15(20)14(19)16-8-12(18)10-6-7-22-9-10/h2-7,9,12,18H,8H2,1H3,(H,16,19)(H,17,20)
InChIKeyXWSHUYOEFVTJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1251563-75-3): Structural and Pharmacophore Baseline for Procurement Evaluation


N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1251563-75-3) is a synthetic oxalamide derivative with a molecular formula of C₁₅H₁₆N₂O₃S₂ and a molecular weight of 336.4 g/mol. It features a thiophen-3-yl group, a hydroxyethyl linker, and a 2-(methylthio)phenyl moiety, resulting in a computed XLogP3-AA of 1.8, 3 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. The compound belongs to the broader class of non-annulated thiophenylamides, a series patented by Hoffmann-La Roche as dual fatty-acid binding protein (FABP) 4 and/or 5 inhibitors for metabolic and inflammatory disease applications [2]. However, publicly available quantitative pharmacological data specifically for this congener remain extremely limited, necessitating procurement decisions based on structural differentiation from close analogs rather than published comparative bioactivity.

Why Generic Substitution of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide with Other Oxalamide or Thiophenylamide Analogs Carries Unquantified Risk


Within the non-annulated thiophenylamide patent space, minor structural modifications—such as altering the thiophene regioisomer (2-thienyl vs. 3-thienyl), replacing the methylthio substituent with methoxy or halo groups, or varying the hydroxyalkyl linker length—have been shown to significantly shift FABP4/5 inhibitory potency and isoform selectivity profiles [1]. The target compound’s unique combination of a 3-thiophene attachment, a free secondary alcohol on the ethyl spacer, and an ortho-methylthio phenyl ring creates a hydrogen-bond donor/acceptor topology and sulfur-mediated polarizability that cannot be replicated by any single off-the-shelf analog. Without head-to-head data, procurement of a generic oxalamide or a differently substituted thiophenylamide as a drop-in replacement risks loss of the specific pharmacophore that positions this compound within the FABP inhibitor chemical series, compromising assay reproducibility and structure-activity relationship (SAR) continuity [1].

Quantitative Evidence Guide for N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide: Comparator-Anchored Differentiation Data


Thiophene Regioisomer Differentiation: 3-Thienyl vs. 2-Thienyl Attachment in Non-Annulated Thiophenylamide FABP Inhibitors

The patent series US 9,353,102 B2 explicitly encompasses both 2-thiophenyl and 3-thiophenyl regioisomers within the general formula (I), but the exemplified compounds and biological data tables within the patent demonstrate that FABP4 inhibitory IC₅₀ values can vary by >10-fold between regioisomeric pairs sharing otherwise identical substitution patterns [1]. In the absence of a direct measurement for the target compound, the 3-thienyl attachment present in N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide constitutes a structurally distinct regioisomer relative to the more commonly synthesized 2-thienyl analogs (e.g., CAS 2034483-44-6, which carries an additional thiophen-2-yl group). This regioisomeric difference is expected to alter the dihedral angle between the thiophene ring and the oxalamide core, thereby modulating the presentation of the hydroxyethyl hydrogen-bond donor to the FABP binding pocket [1].

FABP4/5 inhibition thiophene regioisomer SAR metabolic disease

Methylthio Substituent Differentiation: Ortho-SMe vs. Alternative Aromatic Substitutions in Oxalamide FABP Ligands

The ortho-methylthio (–SMe) substituent on the phenyl ring of the target compound provides a polarizable sulfur atom capable of engaging in weak hydrogen bonding and van der Waals interactions distinct from oxygen-based substituents (e.g., –OMe, –OH) or halogens. Within the FABP4/5 inhibitor patent landscape, the methylthio group is explicitly claimed as a preferred embodiment for modulating lipophilic ligand efficiency (LLE) and selectivity over FABP3 (a cardiac isoform whose inhibition is undesirable) [1]. While no direct comparative data are available for the target compound versus its des-methylthio or methoxy-substituted analogs, the patent teaches that sulfur-containing substituents at the ortho position can enhance FABP4/5 dual inhibitory activity relative to unsubstituted phenyl analogs, with LLE improvements of approximately 0.5–1.5 log units inferred from representative examples in the patent [1].

methylthio pharmacophore FABP inhibitor SAR sulfur-containing substituent

Hydroxyethyl Linker Differentiation: Free Secondary Alcohol vs. Methyl Ether or Des-hydroxy Analogs in Oxalamide Scaffolds

The target compound contains a free secondary alcohol on the ethyl linker connecting the thiophene and oxalamide moieties, which serves as an additional hydrogen-bond donor (HBD). PubChem computed properties confirm 3 HBDs and 5 HBAs for this compound, versus only 2 HBDs for des-hydroxy or O-methylated analogs (e.g., N1-(2-methoxy-2-(thiophen-3-yl)ethyl) analogs) [2]. In the broader oxalamide-based COX expression modulator literature, the presence of a free hydroxyl group on the linker has been shown to enhance antiproliferative activity in MCF-7 breast cancer cells by >2-fold compared to methoxy-protected analogs, attributed to improved hydrogen-bonding interactions with the COX active site [1]. Although this evidence derives from a distinct oxalamide chemotype (COX modulators rather than FABP inhibitors), the hydrogen-bond donor count is a physico-chemical property directly relevant to target engagement and solubility, and the target compound’s 3 HBD count differentiates it from the majority of commercial oxalamide building blocks that carry only 2 HBDs [2].

hydroxyethyl linker hydrogen bond donor oxalamide conformation

Lipophilicity Differentiation: Computed XLogP3-AA of 1.8 vs. Analog Oxalamides

The computed XLogP3-AA value of 1.8 for N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide places it within the optimal lipophilicity range (1–3) for oral bioavailability according to standard drug-likeness guidelines [1]. This value is lower than that of many des-hydroxy or di-thiophene oxalamide analogs (e.g., N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, MW 418.5, predicted XLogP >2.5) [1]. The combination of moderate lipophilicity with 3 HBDs yields a favorable computed topological polar surface area (TPSA) and hydrogen-bonding profile that distinguishes the target compound from more lipophilic, less polar analogs that may suffer from reduced aqueous solubility or higher protein binding. No experimental logD or solubility data are publicly available for this specific compound.

lipophilicity XLogP drug-likeness oxalamide

Recommended Research and Industrial Application Scenarios for N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide Based on Differentiated Evidence


FABP4/5 Inhibitor SAR Probe for Metabolic Disease Target Validation

The compound’s 3-thienyl, ortho-methylthio, and free hydroxyethyl pharmacophore elements position it as a structurally distinct probe within the non-annulated thiophenylamide FABP inhibitor series [1]. It is suitable for use as a reference compound in FABP4/5 binding assays to map the SAR contribution of the 3-thienyl regioisomer and the ortho-SMe substituent, where >10-fold potency shifts have been observed between regioisomeric pairs [1]. Researchers should pair this compound with its 2-thienyl analog (if available) and a des-methylthio control to deconvolute substituent effects on isoform selectivity.

Hydrogen-Bond Donor Pharmacophore Mapping in Oxalamide-Based Inhibitor Design

With 3 hydrogen-bond donors including a free secondary alcohol, this compound offers a distinct HBD count relative to the majority of commercial oxalamide building blocks (typically 2 HBDs) [2]. It can serve as a positive control in structure-based design campaigns where the contribution of the hydroxyethyl HBD to target binding affinity is being evaluated, particularly in systems where >2-fold activity differences have been linked to free hydroxyl presence in related oxalamide chemotypes [3].

Lipophilicity-Matched Reference for Aqueous Solubility and Permeability Profiling

The computed XLogP of 1.8 places this compound in a favorable lipophilicity range for oral bioavailability [2]. It can be used as a moderately lipophilic reference standard when profiling the physicochemical properties of novel oxalamide libraries, particularly for benchmarking experimental logD, kinetic solubility, and PAMPA permeability against more lipophilic bis-thiophene or des-hydroxy analogs that are predicted to exceed XLogP 2.5 [2].

Quote Request

Request a Quote for N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.